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Cat. No.: B612162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the phase II clinical trial outcomes for

Samotolisib, a dual inhibitor of PI3K and mTOR. The performance of Samotolisib is

compared with other PI3K/mTOR pathway inhibitors in similar patient populations, supported

by experimental data and detailed methodologies.

I. Samotolisib in Pediatric Patients with Solid
Tumors Harboring PI3K/mTOR Pathway Alterations
The Pediatric MATCH APEC1621D phase II trial evaluated Samotolisib in children and young

adults with relapsed or refractory solid tumors featuring alterations in the PI3K/mTOR pathway.

[1][2]

Efficacy and Safety Data
Samotolisib, as a single agent, did not demonstrate objective responses in this patient

population. The three-month progression-free survival (PFS) was 12%.[1][2] In comparison,

studies of other mTOR inhibitors like Everolimus in pediatric low-grade gliomas have shown

disease stabilization. One phase II study of Everolimus in pediatric patients with

recurrent/progressive low-grade glioma reported a 6-month PFS of 67.4%[3]. Another study in

pediatric ependymoma, however, showed no objective responses to Everolimus.[4][5]

Table 1: Comparison of Phase II Trial Outcomes in Pediatric Solid Tumors
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II. Samotolisib in Metastatic Castration-Resistant
Prostate Cancer (mCRPC)
A phase Ib/II trial (NCT02407054) assessed the efficacy and safety of Samotolisib in

combination with the androgen receptor inhibitor enzalutamide in patients with mCRPC who

had progressed on abiraterone.[7][8]

Efficacy and Safety Data
The combination of Samotolisib and enzalutamide demonstrated a statistically significant

improvement in progression-free survival (PFS) and radiographic progression-free survival

(rPFS) compared to placebo with enzalutamide.[7][8] Other PI3K/mTOR inhibitors have been
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tested in mCRPC with limited success as monotherapies. For instance, a phase II trial of the

dual mTOR inhibitor MLN0128 showed limited clinical efficacy, with most patients discontinuing

due to toxicity or progression.[9] Similarly, a phase II study of Temsirolimus was terminated

early due to a lack of efficacy.[10][11][12]

Table 2: Comparison of Phase II Trial Outcomes in mCRPC
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III. Experimental Protocols
The following section details the methodologies for the key experiments cited in the

Samotolisib phase II trials.

Tumor Response Evaluation
RECIST 1.1 (Response Evaluation Criteria in Solid Tumors): This standardized method was

used to assess changes in tumor burden in the pediatric solid tumor trial.

Measurable Lesions: Lesions that can be accurately measured in at least one dimension,

with the longest diameter being ≥10 mm by CT scan or ≥20 mm by chest X-ray.

Target Lesions: Up to a maximum of 5 measurable lesions in total (and a maximum of 2

per organ) are selected for tracking. The sum of the longest diameters (SLD) of these

lesions is calculated.

Response Criteria:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared

to baseline.

Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the

smallest sum recorded, or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient

increase to qualify for PD.

PCWG2 (Prostate Cancer Clinical Trials Working Group 2) Criteria: These criteria were

utilized to assess progression in the mCRPC trial.
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Radiographic Progression: The appearance of two or more new bone lesions on a bone

scan or a soft tissue lesion progression as defined by RECIST.

PSA Progression: A 25% or greater increase from the nadir (lowest value), with an

absolute increase of at least 2 ng/mL, confirmed by a second value at least 3 weeks later.

Symptomatic Progression: Worsening of cancer-related symptoms, such as pain.

Adverse Event Grading
CTCAE (Common Terminology Criteria for Adverse Events): Adverse events were graded

using the NCI's CTCAE. This system provides a standardized classification of the severity of

adverse events.

Grade 1: Mild; asymptomatic or mild symptoms.

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.

Grade 3: Severe or medically significant but not immediately life-threatening;

hospitalization indicated.

Grade 4: Life-threatening consequences; urgent intervention indicated.

Grade 5: Death related to the adverse event.
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Caption: PI3K/mTOR signaling pathway and the inhibitory action of Samotolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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